molecular formula C18H16BrN3 B12560569 6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine CAS No. 184580-64-1

6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine

Katalognummer: B12560569
CAS-Nummer: 184580-64-1
Molekulargewicht: 354.2 g/mol
InChI-Schlüssel: JBMHRRARCNJGFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromopyridine moiety and a bipyridine structure, which makes it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine typically involves the reaction of 6-bromopyridine with ethyl bromide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved include coordination with transition metals and activation of substrates for subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-pyridinecarboxaldehyde
  • (6-Bromo-pyridin-2-yl)methanol
  • 2-(6-Bromopyridin-2-yl)acetic acid ethyl ester

Uniqueness

6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine is unique due to its bipyridine structure combined with a bromopyridine moiety. This combination enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry and catalysis .

Eigenschaften

CAS-Nummer

184580-64-1

Molekularformel

C18H16BrN3

Molekulargewicht

354.2 g/mol

IUPAC-Name

2-bromo-6-[2-[6-(6-methylpyridin-2-yl)pyridin-2-yl]ethyl]pyridine

InChI

InChI=1S/C18H16BrN3/c1-13-5-2-8-16(20-13)17-9-3-6-14(21-17)11-12-15-7-4-10-18(19)22-15/h2-10H,11-12H2,1H3

InChI-Schlüssel

JBMHRRARCNJGFK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)CCC3=NC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.